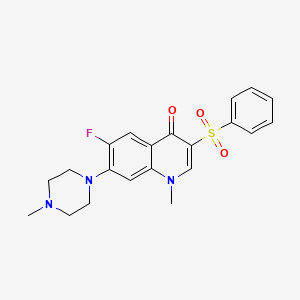

6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

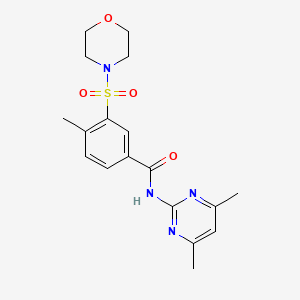

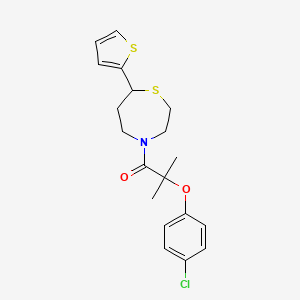

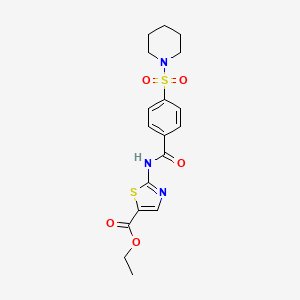

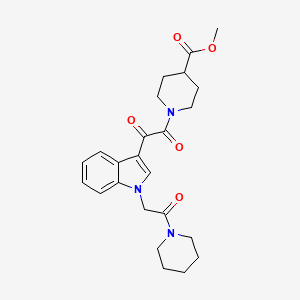

6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H22FN3O3S and its molecular weight is 415.48. The purity is usually 95%.

BenchChem offers high-quality 6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of related quinoline and quinoxaline derivatives, including modifications to enhance their therapeutic potential, has been a significant area of research. For example, short and efficient syntheses of related heterocyclic compounds have been described, focusing on the condensation and cyclization reactions to produce novel compounds with potential biological activities (Chu & Claiborne, 1987; Didenko et al., 2015). These studies provide foundational knowledge for developing new therapeutic agents based on quinoline and quinoxaline structures.

Biological Evaluation

Several studies have evaluated the biological activities of quinoline derivatives, highlighting their potential as therapeutic agents. For instance, the synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives have demonstrated their potential as topoisomerase I inhibitors, with some compounds showing potent inhibitory activity against growth of various cancer cell lines, suggesting therapeutic potential for cancer treatment (Ge et al., 2016).

Antibacterial Activity

The quinolone class, including fluorinated derivatives, has been extensively studied for its antibacterial properties. Research into novel quinolone analogues aims to enhance activity and potential usage for treating different bacterial diseases. Modifications at specific positions on the quinolone nucleus, such as substituting a fluorine atom or adding piperazine or methylpiperazine rings, have been shown to produce effective analogues with broad-spectrum antibacterial activity (Naeem et al., 2016).

Environmental Fate and Phototoxicity

The environmental fate and potential phototoxicity of fluoroquinolone antibiotics, which share structural similarities with 6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one, have been investigated. Studies on their reaction kinetics with chlorine dioxide and manganese oxide have provided insights into their degradation mechanisms and the impact of environmental factors on their stability and activity (Wang et al., 2010; Zhang & Huang, 2005).

Mécanisme D'action

Target of Action

The primary target of the compound is currently unknown. The compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Mode of Action

Benzenesulfonamides often interact with their targets through the sulfonamide group, which can form hydrogen bonds with amino acid residues in the target protein .

Biochemical Pathways

Benzenesulfonamides are known to interfere with the function of carbonic anhydrase, an enzyme that plays a crucial role in maintaining ph balance in the body .

Pharmacokinetics

Benzenesulfonamides are generally well-absorbed in the gastrointestinal tract and are metabolized in the liver .

Result of Action

Inhibition of carbonic anhydrase by benzenesulfonamides can lead to a decrease in the concentration of hydrogen ions in the body, which can affect various physiological processes .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S/c1-23-8-10-25(11-9-23)19-13-18-16(12-17(19)22)21(26)20(14-24(18)2)29(27,28)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOSMVVTQACJKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2394601.png)

![N-cyclohexyl-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2394606.png)

![N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2394611.png)

![9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-](/img/structure/B2394612.png)

![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride](/img/structure/B2394617.png)

![ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2394620.png)